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molecular formula C11H9NO4 B8299729 1-methylindole-2,7-dicarboxylic Acid

1-methylindole-2,7-dicarboxylic Acid

Cat. No. B8299729
M. Wt: 219.19 g/mol
InChI Key: KBNCQPKNWVPFCY-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

A mixture of 4.60 g (21.0 mmol) of 1-methylindole-2,7-dicarboxylic acid, 0.5 g of copper (II) oxide and 50 ml of quinoline was stirred for an hour with heating at 180° C. After cooling, the reaction mixture was poured onto 200 ml of 2N hydrochloric acid. The mixture was extracted three times with ethyl acetate and the combined extracts were washed with saturated sodium chloride solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The residue was isolated and purified by silica gel column chromatography to give 1.82 g (49.0%) of 1-methyl-7-indolecarboxylic acid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=[O:12])[CH:4]=[C:3]1C(O)=O.N1C2C(=CC=CC=2)C=CC=1>[Cu]=O.Cl>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=[O:12])[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC(=C12)C(=O)O)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was isolated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=CC=CC(=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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